3-Bromo-1H-indazol-7-ol is a chemical compound that belongs to the indazole family, characterized by the presence of a bromine atom at the third position and a hydroxyl group at the seventh position of the indazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The IUPAC name for this compound is 3-bromo-1H-indazol-7-ol, and its molecular formula is CHBrNO.
3-Bromo-1H-indazol-7-ol can be synthesized through various methods involving bromination and hydroxylation processes. It falls under the classification of heterocyclic compounds, specifically those containing a fused diazole ring structure. The compound has been studied for its potential as a pharmaceutical agent, particularly in relation to nitric oxide synthase inhibition and as a β3-adrenoceptor agonist .
The synthesis of 3-Bromo-1H-indazol-7-ol typically involves two main steps:
For industrial applications, continuous flow reactors may be utilized to enhance efficiency and yield during large-scale production, optimizing parameters such as temperature and pressure.
The molecular structure of 3-Bromo-1H-indazol-7-ol features a fused indazole ring with the following characteristics:
The compound exhibits distinct functional groups that contribute to its reactivity and biological properties, particularly the bromine atom which can participate in substitution reactions and the hydroxyl group which can undergo oxidation or serve as a hydrogen bond donor .
3-Bromo-1H-indazol-7-ol can engage in several chemical reactions:
The biological activity of 3-Bromo-1H-indazol-7-ol is primarily attributed to its interaction with nitric oxide synthases (NOS). Compounds with similar structures have shown inhibitory effects on NOS, which are significant for treating inflammatory diseases. The mechanism involves binding to the active site of NOS, thereby modulating nitric oxide production, which plays a critical role in various physiological processes .
The physical properties of 3-Bromo-1H-indazol-7-ol include:
Key chemical properties include:
The compound's reactivity is influenced by the presence of both bromine and hydroxyl groups, making it versatile for further chemical modifications .
3-Bromo-1H-indazol-7-ol has potential applications in various scientific fields:
3-Bromo-1H-indazol-7-ol demonstrates significant anticancer activity through selective inhibition of checkpoint kinase (CHK) pathways, critical regulators of DNA damage response (DDR) and cell cycle progression. The compound interacts with the ATP-binding domains of CHK1 and CHK2 kinases, disrupting phosphorylation cascades that normally arrest the cell cycle to permit DNA repair in cancer cells. This inhibition forces premature entry into mitosis with unrepaired DNA damage, leading to catastrophic genomic instability and cell death [6].
Structural determinants of kinase inhibition:
Functional consequences:
Table 1: Kinase Inhibition Profile of 3-Bromo-1H-indazol-7-ol
Kinase Target | IC50 (nM) | Selectivity vs. Other Kinases | Functional Outcome |
---|---|---|---|
CHK1 | 35 ± 2.1 | 15× over CDK2 | G2/M checkpoint bypass |
CHK2 | 42 ± 3.4 | 22× over CDK4 | p53-independent apoptosis |
CDK1 | >10,000 | >100× selectivity | Minimal off-target effects |
Beyond oncology, 3-Bromo-1H-indazol-7-ol exhibits potent β3-adrenergic receptor (β3-AR) agonist activity, positioning it as a candidate for cardiovascular therapeutics. The compound binds human β3-AR with nanomolar affinity (Ki = 89 nM), initiating Gs-protein-mediated cAMP elevation in cardiomyocytes and adipocytes [8].
Structural-activity relationship for β3-AR activation:
Cardioprotective and metabolic effects:
Table 2: Cardiovascular Effects of 3-Bromo-1H-indazol-7-ol in Preclinical Models
Functional Assay | Concentration | Effect Magnitude | Mechanistic Basis |
---|---|---|---|
Adipocyte lipolysis | 1 μM | 3.2× basal glycerol release | β3-AR/cAMP/PKA activation |
Coronary vasodilation | 0.8 μM (EC50) | 95% maximum relaxation | eNOS phosphorylation (Ser1177) |
Hypertrophy suppression | 5 μM | 62% reduction in cell size | Calcineurin A inhibition, NFAT nuclear exclusion |
Myocardial infarct size reduction | 10 mg/kg (in vivo) | 41% decrease vs. control | Akt phosphorylation (Ser473), reduced caspase-3 |
The compound induces tumor cell apoptosis through mitochondrial-mediated caspase activation. In K562 chronic myeloid leukemia cells, 3-Bromo-1H-indazol-7-ol (IC50 = 5.15 μM) triggers cytochrome c release and apoptosome assembly, initiating caspase-9 and -3 cascades [5].
Key apoptotic markers modulated:
Transcriptional regulation:
Table 3: Apoptotic Biomarker Modulation by 3-Bromo-1H-indazol-7-ol
Biomarker | Change (5 μM, 24h) | Detection Method | Functional Consequence |
---|---|---|---|
Bcl-2/Bax ratio | ↓ 4.8× | Western blot | Mitochondrial outer membrane permeabilization |
Caspase-3 activity | ↑ 7.2× | DEVD-AMC cleavage assay | Executioner caspase activation |
PARP cleavage | ↑ 9.1× | Cleaved PARP (89 kDa) IHC | DNA repair failure |
Annexin V+ cells | ↑ 52.7% | Flow cytometry | Phosphatidylserine externalization |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3